Dual 5-HT1A/D2 Antagonism: Quantifying EF-7412's Balanced Affinity Profile
EF-7412 exhibits a quantitatively balanced dual antagonism profile with high affinity for both serotonin 5-HT1A and dopamine D2 receptors, a characteristic not commonly found in most standard single-target antagonists [1]. It demonstrates a Ki of 27 nM for the 5-HT1A receptor and 22 nM for the D2 receptor, placing it within a similar potency range for both targets [2][3].
| Evidence Dimension | Receptor Binding Affinity (Ki) for 5-HT1A vs. D2 |
|---|---|
| Target Compound Data | 5-HT1A Ki: 27 nM; D2 Ki: 22 nM |
| Comparator Or Baseline | WAY-100635 (selective 5-HT1A antagonist): 5-HT1A Ki ≈ 0.8-2 nM; D2 Ki > 1000 nM; Haloperidol (typical antipsychotic/D2 antagonist): D2 Ki ≈ 1-4 nM; 5-HT1A Ki > 1000 nM. |
| Quantified Difference | EF-7412 has a 5-HT1A/D2 Ki ratio of 1.23, indicating nearly equipotent dual antagonism. In contrast, WAY-100635 and Haloperidol show >1000-fold selectivity for their primary target. |
| Conditions | In vitro radioligand binding assays using cloned human and rodent receptors (5-HT1A: [3H]-8-OH-DPAT; D2: [3H]-spiperone or similar) [2][3]. |
Why This Matters
This balanced dual antagonism enables simultaneous investigation of 5-HT1A and D2 receptor pathways in a single compound, which is critical for modeling complex neuropsychiatric conditions without the confounding variable of multiple drugs.
- [1] López-Rodríguez, M. L., et al. "Design and synthesis of 2-[4-[4-(m-(ethylsulfonamido)-phenyl)piperazin-1-yl]butyl]-1,3-dioxoperhydropyrrolo[1,2-c]imidazole (EF-7412) using neural networks. A selective derivative with mixed 5-HT1A/D2 antagonist properties." Bioorganic & Medicinal Chemistry Letters, vol. 9, no. 12, 1999, pp. 1679-1682. View Source
- [2] BindingDB. "BDBM50078561: EF-7412 Binding Affinity Data (5-HT1A)." BindingDB.org, Entry ID 50036966. View Source
- [3] BindingDB. "BDBM50078561: EF-7412 Binding Affinity Data (D2)." BindingDB.org, Entry ID 50008921. View Source
